Propyl Piperazine-1-Carboxylate Hydrochloride: Structural Dynamics, Reactivity, and Applications in Advanced Therapeutics
Propyl Piperazine-1-Carboxylate Hydrochloride: Structural Dynamics, Reactivity, and Applications in Advanced Therapeutics
Executive Summary
In the rapidly evolving landscape of medicinal chemistry, mono-protected piperazine derivatives serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). Among these, propyl piperazine-1-carboxylate hydrochloride (CAS: 2138149-55-8) has emerged as a critical intermediate, particularly in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical descriptors. Here, we will dissect the mechanistic causality behind the molecule's design, establish self-validating experimental protocols for its functionalization, and explore its specific utility in targeted protein degradation workflows.
Structural Elucidation and Physicochemical Profile
Propyl piperazine-1-carboxylate hydrochloride is characterized by a six-membered piperazine ring where one nitrogen (N1) is protected via an esterification with a propyl group to form a carbamate, while the second nitrogen (N4) remains a secondary amine protonated as a hydrochloride salt[1].
The Causality of Molecular Design
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The Propyl Carbamate Moiety: In drug development, the choice of the alkyl chain on the carbamate is highly deliberate. The specific propyl substitution provides a finely tuned balance between hydrophilicity and lipophilicity[1]. Unlike the highly lipophilic tert-butyl (Boc) group or highly polar unsubstituted analogs, the propyl carbamate enhances cellular membrane permeability without excessively inflating the overall molecular weight—a critical factor when designing "beyond-rule-of-five" (bRo5) compounds.
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The Hydrochloride Salt: Secondary amines in piperazine rings are inherently nucleophilic and basic. In their free-base form, they are susceptible to atmospheric oxidation and can act as carbon dioxide scavengers, spontaneously forming unwanted carbamates. Isolation as the hydrochloride salt protonates the N4 nitrogen, locking it in a non-nucleophilic state. This ensures long-term shelf stability and standardizes the stoichiometric precision required for high-yield coupling reactions.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Propyl piperazine-1-carboxylate hydrochloride |
| CAS Registry Number | 2138149-55-8[2] |
| Molecular Formula | C₈H₁₆N₂O₂ · HCl (C₈H₁₇ClN₂O₂)[3] |
| Molar Mass | 208.68 g/mol (172.12 g/mol free base + 36.46 g/mol HCl)[3] |
| SMILES String | CCCOC(=O)N1CCNCC1.Cl[3] |
| Appearance | White to light yellow solid[4] |
| Purity Standard | ≥ 95% (Typical commercial grade)[5] |
Experimental Methodology: N-Alkylation Workflow
The primary synthetic utility of propyl piperazine-1-carboxylate hydrochloride lies in the functionalization of its N4 position. To utilize this compound, the hydrochloride salt must first be neutralized in situ to liberate the active secondary amine.
Below is a field-proven, self-validating protocol for the N-alkylation of this intermediate. Every step includes an in-process control (IPC) to ensure the system validates its own success before proceeding.
Step-by-Step Protocol: N-Alkylation via Nucleophilic Substitution
Reagents Required:
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Propyl piperazine-1-carboxylate hydrochloride (1.0 eq)
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Alkyl halide or electrophilic scaffold (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
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Free-Basing (Activation): Suspend 1.0 eq of propyl piperazine-1-carboxylate hydrochloride in anhydrous DCM under an inert nitrogen atmosphere. Dropwise, add 3.0 eq of DIPEA at 0°C.
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Causality: DIPEA is chosen over triethylamine (TEA) due to its increased steric hindrance, which prevents it from acting as a competing nucleophile against the alkyl halide.
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Self-Validation Check 1: The cloudy suspension will become a clear, homogeneous solution, visually confirming the complete dissolution and liberation of the free amine. Check the pH of an aliquot (wet pH paper); it must be >9.
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Electrophile Addition: Slowly add 1.1 eq of the target alkyl halide to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours.
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Self-Validation Check 2: Monitor the reaction via LC-MS or TLC (using a Ninhydrin stain). The reaction is deemed complete when the mass peak corresponding to the free base (m/z[M+H]⁺ 173.1) is consumed, and the product mass peak emerges[3].
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Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Self-Validation Check 3: Calculate the crude mass balance. A mass recovery of >90% of the theoretical yield indicates successful extraction without emulsion losses.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the electrophile).
Workflow for the functionalization of propyl piperazine-1-carboxylate via N-alkylation.
Applications in Advanced Therapeutics: Targeted Protein Degradation
The most cutting-edge application of propyl piperazine-1-carboxylate derivatives is their integration into Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to degrade specific disease-causing proteins.
Role in BRM/SMARCA2 Degraders
Recent patent literature highlights the use of propyl piperazine-1-carboxylate hydrochloride as a critical linker/scaffold in the synthesis of modulators targeting SMARCA2 or BRM (Brahma homolog)[4]. These proteins are critical ATP-dependent chromatin remodelers; their targeted degradation is a highly sought-after mechanism in oncology, particularly for treating tumors with SMARCA4 mutations.
In these complex syntheses, the piperazine ring acts as a rigid, vector-directing linker. One end of the synthesized molecule binds to a target protein (like BRM), while the other end binds to an E3 ubiquitin ligase (such as the Von Hippel-Lindau or VHL ligase)[4]. The propyl carbamate moiety ensures that the linker maintains the correct spatial geometry and lipophilicity required to facilitate the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase) without inducing steric clashes that would prevent ubiquitination.
Mechanism of targeted protein degradation utilizing a piperazine-based bifunctional linker.
Safety, Handling, and Storage
As with all active chemical intermediates, strict adherence to safety protocols is mandatory. The compound is classified under several GHS hazard statements[5]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Causality: The compound should be stored in a cool, dry environment, ideally desiccated at ambient temperature or 4°C. While the hydrochloride salt protects the amine from oxidation, the ester linkage of the carbamate can undergo slow hydrolysis if exposed to high humidity and elevated temperatures over prolonged periods.
References
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PubChemLite / University of Luxembourg. "Propyl piperazine-1-carboxylate hydrochloride (C8H16N2O2)." PubChem Database. Available at: [Link]
- Google Patents. "WO2021067606A1 - Brm targeting compounds and associated methods of use." World Intellectual Property Organization.
Sources
- 1. Buy Propyl piperazine-1-carboxylate | 37008-22-3 [smolecule.com]
- 2. propyl piperazine-1-carboxylate hydrochloride | 2138149-55-8 [sigmaaldrich.com]
- 3. PubChemLite - Propyl piperazine-1-carboxylate hydrochloride (C8H16N2O2) [pubchemlite.lcsb.uni.lu]
- 4. WO2021067606A1 - Brm targeting compounds and associated methods of use - Google Patents [patents.google.com]
- 5. 2138149-55-8 | Propyl piperazine-1-carboxylate hydrochloride | Ambeed.com [ambeed.com]
